![molecular formula C8H13N3O B1530242 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine CAS No. 1184452-71-8](/img/structure/B1530242.png)
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine
Overview
Description
“1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine” is a chemical compound with the molecular formula C8H13N3O. It has a molecular weight of 203.67 .
Molecular Structure Analysis
The InChI code for “1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine” is 1S/C8H13N3O.ClH/c9-5-7-10-8(11-12-7)6-3-1-2-4-6;/h6H,1-5,9H2;1H . This indicates the molecular structure of the compound.Scientific Research Applications
Synthesis and Characterization
Synthetic Methodologies : Research has demonstrated various synthetic routes for oxadiazole derivatives, which are crucial for the development of new pharmaceuticals and functional materials. For instance, one study detailed the synthesis of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines via one-pot reaction, showcasing the anti-tumor potential of these compounds against several cancer cell lines (Ramazani et al., 2014). This highlights the versatility of oxadiazole compounds in medicinal chemistry and their potential applications in cancer research.
Characterization Techniques : Detailed spectroscopic characterization techniques are employed to elucidate the structure of synthesized oxadiazole derivatives. Studies often use UV-Vis, FTIR, DSC, 13C/1H-NMR, and mass spectrometric techniques for this purpose, ensuring the accurate identification of chemical structures and providing a foundation for further application-based research (Shimoga et al., 2018).
Pharmacological Applications
Anticancer Activity : Oxadiazole derivatives have been explored for their cytotoxic activities against various cancer cell lines. Some compounds exhibit comparable or even superior activity to reference drugs like doxorubicin, indicating their potential as novel anticancer agents (Ramazani et al., 2014).
Neuroprotective Agents : Another significant application is in neuroprotection, where oxadiazole derivatives have been identified as voltage-dependent sodium channel modulators. These compounds exhibit neuroprotective activity in hippocampal slices, comparable to known neuroprotective agents, suggesting their potential in treating neurological disorders (Clutterbuck et al., 2009).
Antimicrobial Evaluation : The synthesis and evaluation of oxadiazole derivatives for antimicrobial activity have also been reported. These compounds show a variable degree of antibacterial and antifungal activities, underscoring the diversity of their potential applications in combating infectious diseases (Visagaperumal et al., 2010).
properties
IUPAC Name |
(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-5-7-10-8(11-12-7)6-3-1-2-4-6/h6H,1-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODANQCNOCJCMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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